1-[(5-chlorothiophen-2-yl)methyl]-1H-pyrazole-4-carboxylic acid

Catalog No.
S916377
CAS No.
1154881-82-9
M.F
C9H7ClN2O2S
M. Wt
242.68 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-[(5-chlorothiophen-2-yl)methyl]-1H-pyrazole-4-ca...

CAS Number

1154881-82-9

Product Name

1-[(5-chlorothiophen-2-yl)methyl]-1H-pyrazole-4-carboxylic acid

IUPAC Name

1-[(5-chlorothiophen-2-yl)methyl]pyrazole-4-carboxylic acid

Molecular Formula

C9H7ClN2O2S

Molecular Weight

242.68 g/mol

InChI

InChI=1S/C9H7ClN2O2S/c10-8-2-1-7(15-8)5-12-4-6(3-11-12)9(13)14/h1-4H,5H2,(H,13,14)

InChI Key

POPZPEBCKKITIT-UHFFFAOYSA-N

SMILES

C1=C(SC(=C1)Cl)CN2C=C(C=N2)C(=O)O

Canonical SMILES

C1=C(SC(=C1)Cl)CN2C=C(C=N2)C(=O)O
  • Heterocyclic Chemistry: The molecule contains both pyrazole and thiophene rings, which are common heterocyclic structures found in many biologically active molecules. Research in this area might involve exploring the synthesis and reactivity of this compound, potentially leading to the development of new analogues with desired properties.
  • Medicinal Chemistry: The pyrazole and carboxylic acid functionalities are frequently present in drugs. Research could investigate if this molecule exhibits any pharmacological activity, such as antimicrobial or anti-inflammatory properties. This would involve in vitro and in vivo studies to assess the biological effects of the compound. PubChem, 1-methyl-1H-pyrazole-4-carboxylic acid:

1-[(5-chlorothiophen-2-yl)methyl]-1H-pyrazole-4-carboxylic acid is a heterocyclic organic compound characterized by its distinctive structure, which features a pyrazole ring, a chlorothiophene moiety, and a carboxylic acid functional group. Its molecular formula is C9H7ClN2O2SC_9H_7ClN_2O_2S, with a molecular weight of approximately 228.68 g/mol. The compound is notable for its potential applications in pharmaceuticals and agrochemicals due to its biological activity and ability to interact with various biological targets .

Typical of pyrazole derivatives, including:

  • Substitution Reactions: The chlorothiophene moiety can undergo nucleophilic substitution, allowing for the introduction of other functional groups.
  • Acid-Base Reactions: The carboxylic acid group can act as an acid, participating in reactions with bases to form salts.
  • Oxidation Reactions: The thiophene ring may be susceptible to oxidation under certain conditions, potentially altering the compound's properties.

1-[(5-chlorothiophen-2-yl)methyl]-1H-pyrazole-4-carboxylic acid exhibits significant biological activities, including:

  • Antimicrobial Properties: Studies suggest that compounds with similar structures can demonstrate antibacterial and antifungal activities.
  • Insecticidal Activity: Research indicates potential efficacy against agricultural pests, making it a candidate for development as an agrochemical .
  • Anti-inflammatory Effects: Some pyrazole derivatives are known to exhibit anti-inflammatory properties, suggesting potential therapeutic applications.

Several methods have been reported for synthesizing 1-[(5-chlorothiophen-2-yl)methyl]-1H-pyrazole-4-carboxylic acid:

  • Condensation Reactions: This method involves the reaction of 5-chlorothiophen-2-carbaldehyde with hydrazine to form the pyrazole ring, followed by carboxylation.
  • Multi-step Synthesis: A more complex approach may involve the formation of intermediates that are subsequently modified to introduce the carboxylic acid group .

The applications of 1-[(5-chlorothiophen-2-yl)methyl]-1H-pyrazole-4-carboxylic acid are diverse and include:

  • Pharmaceutical Development: Due to its biological activity, it may serve as a lead compound in drug discovery for antimicrobial or anti-inflammatory agents.
  • Agricultural Chemicals: Its insecticidal properties make it a candidate for use in crop protection products.
  • Research Tools: It can be utilized in biochemical assays to study interactions with biological targets .

Studies on the interactions of 1-[(5-chlorothiophen-2-yl)methyl]-1H-pyrazole-4-carboxylic acid with biological targets have shown promising results, indicating:

  • Potential binding affinity to specific enzymes or receptors involved in inflammatory pathways.
  • Efficacy in inhibiting certain microbial growth, supporting its use as an antimicrobial agent .

Several compounds share structural similarities with 1-[(5-chlorothiophen-2-yl)methyl]-1H-pyrazole-4-carboxylic acid. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
3-(5-Chlorothiophen-2-yl)-1-methyl-1H-pyrazole-4-carboxylic acidContains a methyl group instead of phenylPotentially different biological activity
3-(5-Chlorothiophen-2-yl)-1H-pyrazoleLacks the carboxylic acid groupMay exhibit different reactivity patterns
3-(5-Chlorothiophen-2-yl)-1H-pyrazole-4-thiolContains a thiol group insteadUnique properties related to thiol functionality
5-(5-Chlorothiophen-2-yl)-1,2-oxazole-4-carboxylic acidIncorporates an oxazole ringDifferent mechanism of action compared to pyrazoles

These compounds highlight the structural diversity within the pyrazole family and underscore the unique characteristics of 1-[(5-chlorothiophen-2-yl)methyl]-1H-pyrazole-4-carboxylic acid, particularly its carboxylic acid functionality which enhances its solubility and potential interactions in biological systems.

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Dates

Last modified: 08-16-2023

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